molecular formula C17H17ClO3 B5873402 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate

2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate

Cat. No. B5873402
M. Wt: 304.8 g/mol
InChI Key: ZZTJDSFOWMOZPW-UHFFFAOYSA-N
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Description

2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate, also known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. DCPA is a member of the phenoxyacetate herbicide family, which includes other popular herbicides such as 2,4-D and MCPA. DCPA works by disrupting the growth and development of weeds, while leaving crops unharmed. In

Scientific Research Applications

2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been widely studied for its herbicidal properties, but it also has potential applications in other areas of scientific research. For example, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been shown to inhibit the growth of certain fungi, making it a potential antifungal agent. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has also been studied for its potential as a growth regulator for plants. Additionally, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been used as a tool in studies of plant physiology and biochemistry.

Mechanism of Action

2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate works by inhibiting the growth and development of broadleaf weeds. It does this by interfering with the synthesis of certain plant hormones, which are necessary for normal growth and development. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate also disrupts the function of certain enzymes involved in plant metabolism. These effects ultimately lead to the death of the weed.
Biochemical and Physiological Effects
2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has been shown to have a number of biochemical and physiological effects on plants. For example, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can inhibit the activity of certain enzymes involved in photosynthesis, leading to a reduction in the amount of energy available to the plant. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can also disrupt the function of certain membrane proteins, leading to changes in membrane permeability and ion transport. These effects ultimately lead to the death of the plant.

Advantages and Limitations for Lab Experiments

2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate has a number of advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate is also highly selective, meaning that it targets only broadleaf weeds and does not harm crops or other plants. However, there are also limitations to the use of 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate in lab experiments. For example, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can be toxic to certain types of plants, making it unsuitable for use in studies of those plants. Additionally, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can have variable effects depending on the concentration and timing of application, which can make it difficult to control experimental conditions.

Future Directions

There are a number of potential future directions for research on 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate. One area of interest is the development of new formulations of 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate that are more effective and environmentally friendly. Another area of interest is the study of the molecular mechanisms underlying 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate's herbicidal activity, which could lead to the development of new herbicides with improved properties. Additionally, 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate could be studied for its potential as a tool in studies of plant physiology and biochemistry, as well as for its potential applications in other areas of scientific research.

Synthesis Methods

2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate can be synthesized through a multi-step process starting with 2,4-dimethylphenol and 4-chloro-3-methylphenoxyacetic acid. The two compounds are reacted together in the presence of a catalyst to form 2,4-dimethylphenyl (4-chloro-3-methylphenoxy)acetate. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

(2,4-dimethylphenyl) 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-11-4-7-16(13(3)8-11)21-17(19)10-20-14-5-6-15(18)12(2)9-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJDSFOWMOZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)COC2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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